2-Bromo-2-methylbutanoyl bromide

Physical property Distillation Purity control

2-Bromo-2-methylbutanoyl bromide (CAS 106265-07-0) is a bifunctional α-bromoacyl bromide with molecular formula C₅H₈Br₂O and a molecular weight of 243.92 g·mol⁻¹. It belongs to the class of α-haloacyl halides, which serve as versatile electrophilic building blocks in organic synthesis.

Molecular Formula C5H8Br2O
Molecular Weight 243.92 g/mol
CAS No. 106265-07-0
Cat. No. B011214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-methylbutanoyl bromide
CAS106265-07-0
Synonyms2-Bromo-2-Methylbutanoyl Bromide
Molecular FormulaC5H8Br2O
Molecular Weight243.92 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)Br)Br
InChIInChI=1S/C5H8Br2O/c1-3-5(2,7)4(6)8/h3H2,1-2H3
InChIKeyGGDZHEUPZPBLMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-methylbutanoyl bromide (CAS 106265-07-0) – Procurement-Relevant Identity and Class Overview


2-Bromo-2-methylbutanoyl bromide (CAS 106265-07-0) is a bifunctional α-bromoacyl bromide with molecular formula C₅H₈Br₂O and a molecular weight of 243.92 g·mol⁻¹. It belongs to the class of α-haloacyl halides, which serve as versatile electrophilic building blocks in organic synthesis . The compound features a quaternary α-carbon bearing a bromine atom and an ethyl substituent, endowing it with steric and electronic properties distinct from simpler analogs such as 2-bromoisobutyryl bromide (CAS 20769-85-1) or 2-bromobutanoyl bromide (CAS 26074-52-2). Its predicted density is 1.8±0.1 g·cm⁻³, the boiling point is 190.2±13.0 °C at 760 mmHg, and the flash point is approximately 61 °C .

Class Bifunctional α-bromoacyl bromide building block
Key Feature Quaternary α-carbon with ethyl substituent
Use Context Electrophilic acylation and sterically demanding synthesis

2-Bromo-2-methylbutanoyl bromide – Why In-Class Analogs Are Not Interchangeable in Procurement


Although all α-bromoacyl bromides share a common reactive scaffold, the nature of the alkyl substituent at the α-carbon profoundly influences their physicochemical properties and reactivity. For 2-bromo-2-methylbutanoyl bromide, the ethyl substituent introduces greater steric bulk and higher hydrophobicity compared to analogs possessing a methyl group (e.g., 2-bromoisobutyryl bromide) or no substituent (e.g., 2-bromobutanoyl bromide) . These differences manifest as distinct boiling points, densities, flash points, and thiol-reactivity profiles, which in turn affect distillation parameters, storage requirements, and environmental toxicity classifications [1]. Consequently, substituting a cheaper or more readily available analog without verifying these parameters can lead to altered reaction outcomes, unexpected safety hazards, or non-compliance with shipping regulations.

Target 2-Bromo-2-methylbutanoyl bromide
Analog 2-Bromoisobutyryl / 2-Bromobutanoyl bromide
Ethyl vs. methyl substituent alters steric bulk, boiling point, density, and flash point, potentially shifting reaction outcomes and transport classification.
Target 2-Bromo-2-methylbutanoyl bromide
Analog Smaller α-substituent haloacyl halides
Larger β-alkyl group predicts lower thiol reactivity per SAR; analog substitution may introduce higher aquatic toxicity and alter environmental fate profile.

2-Bromo-2-methylbutanoyl bromide – Head-to-Head Quantitative Differentiation Evidence


Boiling Point Differentiation – Distillation and Purity Control Implications

The predicted boiling point of 2-bromo-2-methylbutanoyl bromide is 190.2 °C at 760 mmHg, which is approximately 26–28 °C higher than that of 2-bromoisobutyryl bromide (162–164 °C) and 46–48 °C higher than that of 2-bromobutanoyl bromide (142–144 °C) . This elevated boiling point reflects stronger intermolecular interactions arising from the longer ethyl chain. For procurement, this means that purification by distillation requires higher heating and/or reduced-pressure conditions, and the thermal stability window during operation differs from that of the comparator compounds .

Boiling Point
Head-to-head
190.2 °C (predicted)
Requires adjusted distillation protocols vs. analogs
26–48 °C higher than 2-bromoisobutyryl and 2-bromobutanoyl bromides; data to verify with experimental measurement.
Physical property Distillation Purity control

Density Differentiation – Formulation and Solvent Compatibility Considerations

The predicted density of 2-bromo-2-methylbutanoyl bromide is 1.8 g·cm⁻³, lower than the experimentally determined density of 1.86 g·mL⁻¹ for 2-bromoisobutyryl bromide and 1.905 g·mL⁻¹ for 2-bromobutanoyl bromide . The lower density indicates a less compact molecular packing, which may influence miscibility with organic solvents and could affect biphasic reaction work-up procedures relative to the denser comparators .

Density
Head-to-head
1.8 g·cm⁻³ (predicted)
Lower density may influence biphasic work-up behavior
0.06–0.105 g·cm⁻³ lower than 2-bromoisobutyryl and 2-bromobutanoyl bromides; predicted value requires experimental confirmation.
Density Solvent compatibility Formulation

Flash Point and Safety Profile – Hazard Classification for Transport and Storage

The flash point of 2-bromo-2-methylbutanoyl bromide is approximately 61 °C, significantly lower than the flash points of both 2-bromoisobutyryl bromide (>110 °C) and 2-bromobutanoyl bromide (>110 °C) . A flash point below 93 °C places the target compound in a lower flammability hazard class, which may trigger additional safety requirements for shipping, storage, and usage under certain regulatory frameworks (e.g., flammable liquid classification) .

Flash Point
Head-to-head
~61 °C (predicted)
Lower flammability class may impact transport and storage requirements
At least 49 °C lower than comparators (>110 °C); review safety data sheet for confirmed transport classification.
Flash point Safety Transport classification

Thiol Reactivity and Aquatic Toxicity Window – Environmental Fate and Selectivity Implications

A structure–activity relationship study of α-halo carbonyl compounds demonstrated that thiol reactivity decreases as the size of the β-alkyl group increases [1]. 2-Bromo-2-methylbutanoyl bromide possesses an ethyl group at the α-carbon (equivalent to a β-alkyl substituent), whereas 2-bromoisobutyryl bromide and 2-bromobutanoyl bromide bear smaller substituents. Although direct EC₅₀ data for the target compound are not available, the trend established across 19 halo-substituted carbonyl compounds (log IGC₅₀⁻¹ = 0.848 log EC₅₀⁻¹ + 1.40; r² = 0.926) predicts that the target compound will exhibit lower thiol reactivity and, consequently, lower aquatic toxicity compared to analogs with smaller α-substituents [2]. This is relevant when selecting a reagent for processes where aqueous discharge or environmental persistence is a concern.

Thiol Reactivity & Toxicity
Class-level
Lower predicted aquatic toxicity vs. smaller analogs
Supports environmental fate screening context
SAR inference based on 19 compounds (r²=0.926); no direct EC₅₀ for target. Source review required.
Thiol reactivity Aquatic toxicity Environmental fate

Synthetic Utility in Coumarin Natural Product Synthesis – Application-Specific Differentiation

2-Bromo-2-methylbutanoyl bromide (or its in situ generated acylating equivalent) has been employed as a key intermediate in the synthesis of calophyllum coumarins, a class of biologically active natural products [1]. The 2-bromo-2-methylbutanoyl side chain is introduced onto a coumarin scaffold and subsequently converted to the (E)-2-methylbut-2-enoyl (tigloyl) group through a 4-step hydrobromination-bromination-double dehydrobromination sequence . This synthetic route enables access to calophyllolide, oblongulide, inophyllums, and calanolides. The specific substitution pattern (ethyl substituent at the α-carbon) is essential to the final natural product structure, making this compound non-substitutable by 2-bromoisobutyryl or 2-bromobutanoyl analogs in this synthetic context.

Synthetic Utility
Supporting evidence
Key building block for calophyllum coumarins
Ethyl group structurally mandatory for tigloyl conversion
Reported in multi-step natural product synthesis; analog substitution would produce non-target molecules.
Coumarin synthesis Natural products Calophyllum

2-Bromo-2-methylbutanoyl bromide – Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Calophyllum Coumarin Natural Products (Calophyllolide, Inophyllums, Calanolides)

This compound is the required α-bromoacyl building block for introducing the 2-methylbutanoyl side chain that is subsequently converted to the (E)-2-methylbut-2-enoyl (tigloyl) pharmacophore found in calophyllum coumarins [1]. The ethyl substituent is structurally indispensable; alternative α-bromoacyl bromides with different alkyl groups cannot produce the correct final natural product. Research groups engaged in medicinal chemistry of anti-HIV coumarins (e.g., calanolide A) rely on this specific compound to ensure synthetic fidelity and avoid costly re-synthesis.

Specialty Brominating Agent for Sterically Demanding Substrates

The quaternary α-carbon bearing an ethyl group provides enhanced steric bulk compared to 2-bromoisobutyryl bromide (tertiary α-carbon with two methyl groups) [1]. This property may be exploited in selective acylation or bromination reactions where the substrate demands a more hindered electrophile to achieve regioselectivity. The lower thiol reactivity predicted by SAR studies [2] further suggests that side reactions with biological thiols (e.g., during in situ derivatization) may be attenuated relative to less hindered analogs.

Physicochemical Research Requiring Specific Boiling Point or Density Properties

The compound's boiling point (190 °C) and density (1.8 g·cm⁻³) are distinct from those of the nearest analogs (bp 162–164 °C, density 1.86 g·mL⁻¹ for 2-bromoisobutyryl bromide; bp 142–144 °C, density 1.905 g·mL⁻¹ for 2-bromobutanoyl bromide) [1]. For applications such as solvent system design, liquid-liquid extraction optimization, or calibration of analytical instrumentation, these differences are material. Procurement should be based on the compound that matches the required physical parameter rather than assuming interchangeability.

Environmental Fate Studies and Lower-Toxicity Reagent Selection

Based on the established SAR for α-halo carbonyl compounds, 2-bromo-2-methylbutanoyl bromide is predicted to exhibit lower aquatic toxicity than analogs with smaller α-substituents [1]. This makes it a potentially preferable choice for academic or industrial laboratories seeking to minimize environmental impact and reduce hazardous waste disposal costs when a reactive α-bromoacyl bromide is required for synthesis [2].

Application
Selection Property
Validation Focus
Calophyllum coumarin synthesis
Ethyl-substituted quaternary α-carbon
Structural fidelity in tigloyl pharmacophore installation
Sterically demanding acylations
Enhanced steric bulk vs. 2-bromoisobutyryl analog
Regioselectivity and thiol side-reaction attenuation
Physicochemical research
Distinct boiling point and density profile
Solvent system design and extraction optimization
Environmental fate studies
Predicted lower aquatic toxicity
Environmental impact and waste disposal cost review

Technical Documentation Hub

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